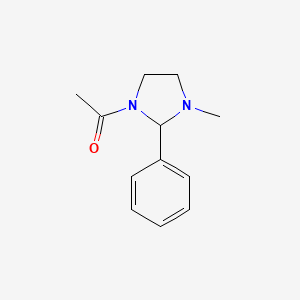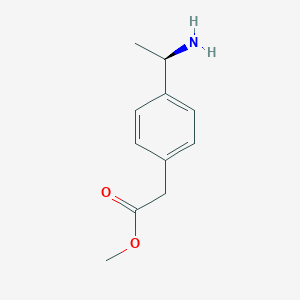
(R)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methyl ester group and an aminoethyl substituent on a phenyl ring. The presence of the chiral center makes it an interesting subject for research in stereochemistry and its applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The aminoethyl group can be introduced through a reductive amination process, where the corresponding ketone is reacted with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of chiral catalysts or chiral auxiliaries can help in achieving the desired enantiomeric excess. Advanced purification techniques such as chromatography and crystallization are employed to isolate the pure ®-enantiomer.
化学反応の分析
Types of Reactions
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral centers. It serves as a model compound for understanding the behavior of chiral drugs and their interactions with biological targets.
Medicine
In medicine, ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate has potential applications in the development of new pharmaceuticals. Its chiral nature makes it a candidate for the synthesis of enantiomerically pure drugs, which can have different pharmacological effects compared to their racemic mixtures.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific chiral properties.
作用機序
The mechanism of action of ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and specificity of the compound. The aminoethyl group can form hydrogen bonds with target molecules, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate: The enantiomer of the compound, which may have different biological activities.
Phenethylamine derivatives: Compounds with similar aminoethyl groups but different substituents on the phenyl ring.
Methyl esters of other aromatic acids: Compounds with similar ester groups but different aromatic cores.
Uniqueness
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate is unique due to its specific chiral center and the combination of functional groups. This uniqueness allows it to interact with biological targets in a stereospecific manner, making it valuable for research in stereochemistry and chiral drug development.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
methyl 2-[4-[(1R)-1-aminoethyl]phenyl]acetate |
InChI |
InChI=1S/C11H15NO2/c1-8(12)10-5-3-9(4-6-10)7-11(13)14-2/h3-6,8H,7,12H2,1-2H3/t8-/m1/s1 |
InChIキー |
PSNQMTKORXKFBW-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)CC(=O)OC)N |
正規SMILES |
CC(C1=CC=C(C=C1)CC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



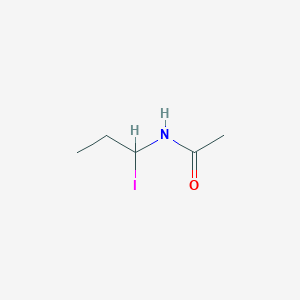
![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)
![2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid](/img/structure/B12937498.png)
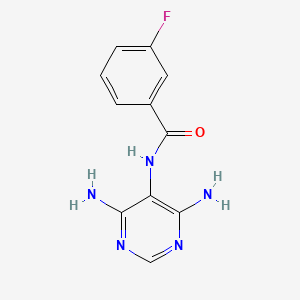
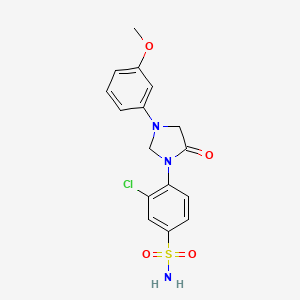
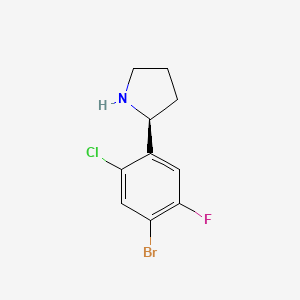
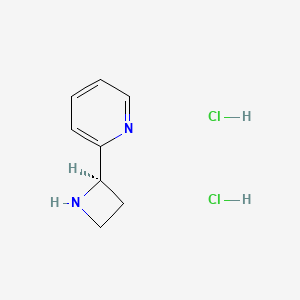
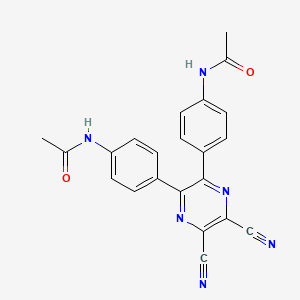
![2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12937535.png)
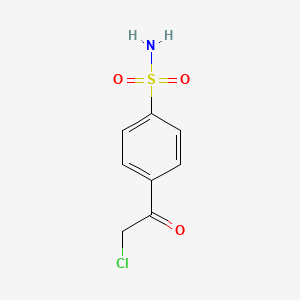
![tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12937539.png)
